IDO1 Enzyme Inhibition Potency: A Quantitative Comparison of Substitution Patterns in Isatin Derivatives
The target compound exhibits high potency as an IDO1 inhibitor. A direct cross-study comparison reveals a substantial difference in activity based on the substitution position on the isatin core. Ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate, which has the acetate group at the C5 position, shows an IC50 of 0.5 nM in a cellular assay [1]. In contrast, a series of 3-substituted oxindole derivatives, representing a different class of isatin-based analogs, demonstrated significantly weaker inhibitory activity against purified human IDO1 enzyme, with IC50 values ranging from 0.19 to 0.62 µM for the most potent compounds [2]. This represents a 380- to 1240-fold difference in potency favoring the C5-substituted compound.
| Evidence Dimension | IDO1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Potent 3-substituted oxindoles (compounds 6, 22, 23, 25) |
| Quantified Difference | Target compound is 380-1240 times more potent |
| Conditions | Human HeLa cells preincubated for 1 hr followed by IFN-gamma stimulation and measured after 20 hrs by Ehrlich colorimetric reagent (Target) vs. Purified human IDO1 enzyme (Comparator) |
Why This Matters
This potency differential is critical for researchers requiring a potent probe or lead compound for IDO1, as using a less active analog would necessitate higher concentrations and could introduce confounding off-target effects.
- [1] BindingDB. BDBM50285416 CHEMBL4161733. Inhibition of IDO1 in human HeLa cells (IC50: 0.5 nM). Curated by ChEMBL. Accessed via http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50285416. View Source
- [2] Paul, S., et al. (2017). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Med. Chem. Commun., 8, 1640-1654. DOI: 10.1039/C7MD00226B. View Source
